molecular formula C9H7BrF3NO B7469469 N-(4-bromophenyl)-3,3,3-trifluoropropanamide

N-(4-bromophenyl)-3,3,3-trifluoropropanamide

Cat. No.: B7469469
M. Wt: 282.06 g/mol
InChI Key: YUWJWTWBYXCQGW-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3,3,3-trifluoropropanamide is an organic compound characterized by the presence of a bromophenyl group and a trifluoropropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3,3,3-trifluoropropanamide typically involves the reaction of 4-bromoaniline with 3,3,3-trifluoropropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3,3,3-trifluoropropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-bromophenyl)-3,3,3-trifluoropropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3,3,3-trifluoropropanamide involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoropropanamide moiety may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)acetamide
  • N-(4-bromophenyl)benzamide
  • N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide

Uniqueness

N-(4-bromophenyl)-3,3,3-trifluoropropanamide is unique due to the presence of the trifluoropropanamide moiety, which imparts distinct chemical and physical properties. This compound’s trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for various applications compared to its analogs .

Properties

IUPAC Name

N-(4-bromophenyl)-3,3,3-trifluoropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO/c10-6-1-3-7(4-2-6)14-8(15)5-9(11,12)13/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWJWTWBYXCQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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